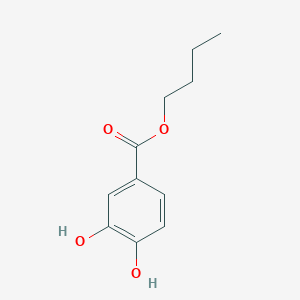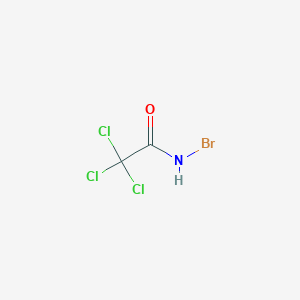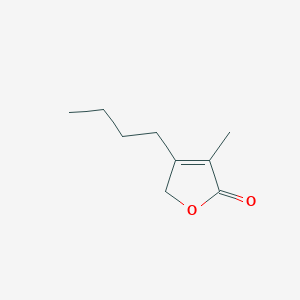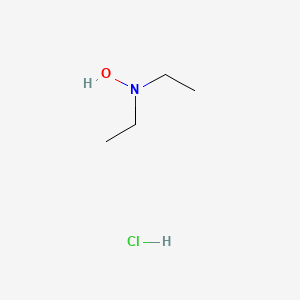
(4,12-Dioxo-1,3-dioxa-7,9-dithia-2-stannacyclododecan-8-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,12-Dioxo-1,3-dioxa-7,9-dithia-2-stannacyclododecan-8-yl)acetic acid is a complex organotin compound with the molecular formula C₉H₁₄O₆S₂Sn . This compound is characterized by its unique structure, which includes a stannacyclododecane ring system with multiple functional groups, including oxo, dioxo, and dithia groups. The presence of tin (Sn) in its structure makes it an interesting subject for research in various fields, including chemistry, biology, and materials science.
Vorbereitungsmethoden
The synthesis of (4,12-Dioxo-1,3-dioxa-7,9-dithia-2-stannacyclododecan-8-yl)acetic acid involves several steps. One common synthetic route includes the reaction of a suitable dithiol with a tin-containing precursor under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the stannacyclododecane ring. The reaction conditions, including temperature and pH, must be carefully monitored to ensure the desired product is obtained .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis
Analyse Chemischer Reaktionen
(4,12-Dioxo-1,3-dioxa-7,9-dithia-2-stannacyclododecan-8-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form higher oxidation state derivatives, which may exhibit different chemical and physical properties.
Reduction: Reduction reactions can lead to the formation of lower oxidation state derivatives, potentially altering the compound’s reactivity and stability.
Substitution: Substitution reactions can occur at various positions within the molecule, leading to the formation of new derivatives with modified functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
(4,12-Dioxo-1,3-dioxa-7,9-dithia-2-stannacyclododecan-8-yl)acetic acid has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and reactivity.
Biology: Research in biology focuses on the potential biological activity of the compound, including its interactions with enzymes and other biomolecules.
Medicine: The compound’s potential medicinal properties are of interest, particularly in the context of its interactions with biological targets.
Industry: In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (4,12-Dioxo-1,3-dioxa-7,9-dithia-2-stannacyclododecan-8-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to metal ions and other biomolecules, potentially inhibiting or modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
(4,12-Dioxo-1,3-dioxa-7,9-dithia-2-stannacyclododecan-8-yl)acetic acid can be compared with other similar compounds, such as:
(4,12-Dioxo-1,3-dioxa-7,9-dithia-2-stannacyclododecan-8-yl)propionic acid: This compound has a similar structure but with a propionic acid group instead of an acetic acid group.
(4,12-Dioxo-1,3-dioxa-7,9-dithia-2-stannacyclododecan-8-yl)butyric acid: This compound features a butyric acid group, providing different chemical and physical properties.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its applications in various fields highlight its versatility and potential for further research and development.
Eigenschaften
CAS-Nummer |
28270-84-0 |
|---|---|
Molekularformel |
C9H12O6S2Sn |
Molekulargewicht |
399.0 g/mol |
IUPAC-Name |
2-(4,12-dioxo-1,3-dioxa-7,9-dithia-2λ2-stannacyclododec-8-yl)acetic acid |
InChI |
InChI=1S/C9H14O6S2.Sn/c10-6(11)1-3-16-9(5-8(14)15)17-4-2-7(12)13;/h9H,1-5H2,(H,10,11)(H,12,13)(H,14,15);/q;+2/p-2 |
InChI-Schlüssel |
VPZWMICZJMKPPB-UHFFFAOYSA-L |
Kanonische SMILES |
C1CSC(SCCC(=O)O[Sn]OC1=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-Nitrophenyl)carbamoyl]acetamide](/img/structure/B14679380.png)









![2-Phenyl-1,2,5,6-tetrahydro-3H-thieno[3,2-c]pyrazol-3-one](/img/structure/B14679437.png)
![Diethyl [(ethoxycarbonyl)imino]propanedioate](/img/structure/B14679455.png)

